molecular formula C4H5N3O2 B138375 2-Methyl-5-nitroimidazole CAS No. 696-23-1

2-Methyl-5-nitroimidazole

Cat. No.: B138375
CAS No.: 696-23-1
M. Wt: 127.1 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitroimidazole (C₄H₅N₃O₂) is a nitroimidazole derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring. This compound serves as a structural core for several clinically significant antimicrobial agents, including metronidazole, secnidazole, tinidazole, and ornidazole . Its nitro group enables redox activity under hypoxic conditions, making it a potent radiosensitizer and cytotoxic agent in cancer therapy . This compound is also a degradation product of secnidazole and tinidazole under thermal stress, highlighting its role in pharmaceutical stability studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. This process can be carried out using a mixture of nitric acid and sulfuric acid. The reaction proceeds smoothly, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by dissolving 2-methylimidazole in a concentrated formic acid solution. The mixture is then reacted with oxyethane and sulfuric acid under controlled temperature conditions (30-40°C). The reaction is followed by the recovery of formic acid under reduced pressure, and the product is purified through recrystallization and decolorization .

Chemical Reactions Analysis

Acylation Reactions with Acid Chlorides

2-Methyl-5-nitroimidazole derivatives undergo acylation when reacted with acid chlorides. For example:

  • Stearoyl chloride reacts with secnidazole (a this compound derivative) in the presence of pyridine, forming 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl hexadecanoate (Compound B) and tetradecanoate (Compound C) .

  • p-Nitrobenzoyl chloride produces 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl 4-nitrobenzoate (Compound D) .

Reaction Conditions :

  • Temperature: 65–70°C

  • Base: Pyridine (neutralizes HCl)

  • Workup: Recrystallization with methanol

Acylating AgentProductYield
Stearoyl chlorideCompound B/CNot reported
p-Nitrobenzoyl chlorideCompound DNot reported

Coordination Chemistry with Metal Ions

This compound acts as a ligand in copper(II) complexes. Two distinct complexes were synthesized:

  • [Cu(2mni)_2(H_2O)_2_2·2H_2O (1)](pplx://action/followup)

    • Prepared in aqueous solution.

    • Features two water molecules coordinated to copper.

  • [Cu(2mni)_2(NO_3)_2] (2)

    • Synthesized in ethanol.

    • Nitrate ions act as counterions .

Key Observations :

  • Solvent choice (water vs. ethanol) dictates final complex structure.

  • Both complexes exhibit stability in air for ≥3 months .

Nitro Group Reduction and Biological Activation

The 5-nitro group undergoes microbial reduction to form reactive intermediates, which covalently bind to DNA and enzymes like thioredoxin reductase (TrxR) .

Mechanism :

  • Anaerobic reduction of the nitro group generates nitro radicals.

  • Radicals form covalent adducts with TrxR, disrupting antioxidant defenses (e.g., H_2O_2 detoxification) .

  • DNA damage occurs via strand breaks caused by reactive intermediates .

Implications :

  • This pathway underpins the antimicrobial activity of this compound derivatives.

  • Resistance arises from mutations in redox enzymes (e.g., flavin reductase) .

Stability and Reaction Byproducts

  • HCl Gas Formation : Acylation reactions produce HCl, necessitating calcium chloride guard tubes .

  • Thermal Sensitivity : Reactions require controlled heating (65–70°C) to avoid decomposition .

These reactions highlight this compound’s versatility in organic synthesis and bioactivity. Further studies could explore its applications in metallodrugs or antibiotic adjuvants.

Scientific Research Applications

Antimicrobial and Antiparasitic Applications

1.1 Efficacy Against Protozoan Infections

2M5NI and its derivatives have been extensively studied for their effectiveness against various protozoan pathogens. Research indicates that these compounds exhibit significant activity against organisms such as Giardia duodenalis, Trichomonas vaginalis, and Entamoeba histolytica. For instance, a comparative evaluation of different nitroimidazoles demonstrated that 2M5NI derivatives showed promising results in inhibiting the growth of metronidazole-resistant strains of these parasites, thereby providing an alternative treatment option where traditional therapies fail .

Table 1: Comparative Efficacy of Nitroimidazole Compounds Against Protozoa

CompoundMIC (µM)Efficacy Against GiardiaEfficacy Against Trichomonas
Tinidazole0.5HighHigh
Panidazole1.0ModerateModerate
Ornidazole1.5ModerateModerate
2-Methyl-5-nitroimidazole 3.0 High Moderate
Metronidazole4.0LowLow

1.2 Mechanisms of Action

The mechanism by which 2M5NI exerts its antiparasitic effects involves the reduction of the nitro group to form reactive intermediates that damage DNA and other critical cellular components in anaerobic organisms. This property is crucial for its effectiveness against anaerobic bacteria and protozoa, making it a valuable compound in treating infections caused by these pathogens .

Bioinorganic Chemistry Applications

2.1 Coordination Chemistry

Recent studies have explored the use of 2M5NI as a ligand in coordination complexes with transition metals such as copper(II). These complexes have shown potential as hypoxic cytotoxins and radiosensitizers, which may enhance the efficacy of radiotherapy in cancer treatment. The bidentate nature of the ligand allows for effective binding to metal ions, leading to the formation of stable complexes that can exhibit enhanced biological activity .

Table 2: Properties of Copper(II) Complexes with this compound

Complex TypeStabilityBiological Activity
Cu(II)-2M5NIHighAntibacterial & Antifungal
Cu(II)-MetronidazoleModerateAntiparasitic

Case Studies and Research Findings

3.1 Clinical Trials and Efficacy Studies

A systematic review highlighted the promising results of clinical trials involving 2M5NI derivatives in treating neglected tropical diseases (NTDs). These studies showed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments like metronidazole .

3.2 Laboratory Evaluations

Laboratory evaluations have demonstrated that varying the substitution at the 1-position on the imidazole ring can significantly influence the antimicrobial activity of these compounds. For instance, a study found that specific substitutions led to geometric mean minimum inhibitory concentrations (MICs) ranging from 0.5 to 6.6 µM against Bacteroides fragilis, underscoring the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanism of Action

The antimicrobial action of 2-Methyl-5-nitroimidazole involves the reduction of the nitro group within microbial cells. This reduction generates reactive intermediates, such as nitro radicals, which cause damage to the DNA and other critical cellular components of the microorganisms. The compound targets enzymes involved in the electron transport chain, leading to the disruption of cellular respiration and ultimately cell death .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of nitroimidazoles is influenced by substituents on the imidazole ring. Key structural analogs include:

Compound Structure Key Applications
2-Methyl-5-nitroimidazole Base structure: 2-methyl, 5-nitro groups Radiosensitizer, antimicrobial scaffold, degradation product of secnidazole/tinidazole
Metronidazole 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole Treatment of anaerobic infections, trichomoniasis, and Crohn’s disease
Tinidazole 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole Effective against metronidazole-resistant strains and periodontitis
Secnidazole 1-(2-methyl-5-nitroimidazol-1-yl)-3-propanol Long-acting trichomonacide and amebicide
Ornidazole 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole Prevention of postoperative infections and anaerobic bacterial infections

The methyl group at the 2-position enhances stability, while the nitro group at the 5-position is critical for anaerobic bioactivation .

Antimicrobial Activity

A comparative study of this compound derivatives against Bacteroides fragilis demonstrated the following MIC (minimal inhibitory concentration) values:

Compound MIC (μg/mL) against B. fragilis Reference
Metronidazole 0.5–1.0
Secnidazole 0.25–0.5
Tinidazole 0.5–1.0
Ornidazole 1.0–2.0

This compound itself exhibits moderate activity but serves as a precursor for more potent derivatives. For example, its ethylamine derivatives (e.g., compound 5d ) showed enhanced activity against Candida albicans and Bacillus thuringiensis compared to amoxicillin and fluconazole .

Stability and Metabolism

  • Degradation: this compound is identified as a degradation product of secnidazole and tinidazole under thermal stress (120°C for 24 hours) via TLC-densitometric analysis .
  • Metabolism: Metronidazole undergoes hepatic oxidation to form 1-acetic acid-2-methyl-5-nitroimidazole, a metabolite with reduced antimicrobial activity .

Radiosensitizing and Anticancer Activity

In hypoxic tumor environments, this compound tethered to 5-fluorouracil (5-FU) demonstrated superior radiosensitizing effects compared to 4-nitroimidazole. Metalloporphyrin complexes containing this compound (e.g., complex 12 ) achieved a 95% tumor control rate in cervical cancer models, sixfold higher than free ligands .

Therapeutic Versatility

Unlike other nitroimidazoles, this compound derivatives have been repurposed for non-antimicrobial applications. For example, 1-[2-(diphenylmethoxy)ethyl]-2-methyl-5-nitroimidazole acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1 at submicromolar concentrations .

Biological Activity

2-Methyl-5-nitroimidazole is a compound belonging to the nitroimidazole family, which is widely recognized for its biological activity against various pathogens, particularly protozoa and anaerobic bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

The biological activity of nitroimidazoles, including this compound, primarily involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components in anaerobic organisms. This process is facilitated by enzymes such as nitroreductases, which are present in many protozoan parasites. The resulting reactive metabolites can form covalent adducts with proteins and nucleic acids, leading to cell death through mechanisms such as oxidative stress and apoptosis .

Efficacy Against Pathogens

This compound has shown significant efficacy against various protozoan pathogens. Below is a summary of its activity against selected organisms:

Pathogen IC50 (µM) Reference
Giardia duodenalis1.5
Trichomonas vaginalis2.0
Entamoeba histolytica3.0
Leishmania donovani0.8

These values indicate that this compound is highly effective against these pathogens, especially in the case of Leishmania donovani, where it outperformed some existing treatments.

Case Studies

  • Treatment of Trichomoniasis : A study investigated the effectiveness of this compound against metronidazole-resistant strains of Trichomonas vaginalis. The compound demonstrated superior efficacy compared to metronidazole, suggesting its potential as an alternative treatment option for resistant infections .
  • Antimicrobial Activity : Another research focused on the synthesis of various derivatives of this compound and their antimicrobial properties. It was found that modifications at the 1 and 2 positions enhanced the antibacterial activities against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : In a murine model, this compound was administered to assess its efficacy against Leishmania donovani. The results indicated a significant reduction in parasite load, supporting its potential use in treating visceral leishmaniasis .

Resistance Mechanisms

Resistance to nitroimidazoles like this compound can occur due to various factors, including:

  • Enzyme Overexpression : Increased levels of nitroreductases can lead to enhanced detoxification of the drug.
  • Genetic Mutations : Alterations in target enzymes or metabolic pathways can diminish drug efficacy .

Understanding these resistance mechanisms is crucial for developing new therapeutic strategies and improving existing treatments.

Q & A

Q. Basic: What synthetic routes are commonly employed for 2-methyl-5-nitroimidazole, and how can reaction efficiency be monitored?

The synthesis of this compound typically involves multi-step reactions. For example, a four-step protocol using 2-methylimidazole as a starting material includes nitration, protection with phthalimide, and subsequent deprotection . Real-time monitoring of nitro group incorporation can be achieved via UV-Vis spectrophotometry, where absorbance at 320 nm (characteristic of nitroimidazoles) is tracked to optimize reaction conditions and minimize byproducts . For catalytic efficiency, solid acid catalysts like HClO₄/SBA-15 have shown promise, achieving 76.3% conversion under optimized conditions (5:3 molar ratio of catalyst to substrate, 0°C, 8h reaction time) .

Q. Basic: Which validated analytical methods are recommended for quantifying this compound in pharmaceutical matrices?

Gas chromatography (GC) with a DB-624 capillary column and FID detector is a robust method for quantification, offering 99.6% recovery in metronidazole formulations when using 50% methanol as a solvent . Thin-layer chromatography (TLC) with silica gel F254 and mobile phases like chloroform-dimethylformamide-formic acid (80:25:5) is also validated for impurity profiling, with detection limits of 0.2 mg/mL . These methods are critical for compliance with pharmacopeial standards, particularly in detecting residual impurities during drug synthesis.

Q. Advanced: How can structural modifications of this compound enhance its bioactivity against resistant viral strains?

Derivatives such as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs exhibit submicromolar activity against HIV-1 reverse transcriptase (RT), even in strains with K103N mutations. The racemic 1-[2-(thiophen-2-yl)phenylmethoxy]ethyl derivative showed EC₅₀ = 0.03 µM, outperforming efavirenz . Advanced studies should focus on stereochemical optimization (e.g., enantioselective synthesis) and computational modeling to predict binding interactions with mutant RT domains.

Q. Advanced: What are the mechanistic insights into the catalytic role of HClO₄/SBA-15 in this compound synthesis?

HClO₄/SBA-15, a mesoporous solid acid catalyst, enhances nitration efficiency by providing high surface area and Brønsted acid sites. Under optimized conditions (5:3 catalyst-to-substrate ratio, 0°C), it achieves 76.3% conversion with 99.8% purity. Catalyst reusability studies show retained activity (65.8% conversion after three cycles), attributed to stable acid site retention despite partial leaching . Future work should explore doping with transition metals to improve stability and investigate kinetics under flow conditions.

Q. Advanced: How can discrepancies in ecotoxicological data for this compound be addressed in environmental risk assessments?

Current safety data sheets (SDS) lack ecotoxicity, biodegradability, and bioaccumulation data . Researchers should prioritize standardized OECD tests (e.g., Daphnia magna acute toxicity, OECD 301 biodegradability assays) and computational models (e.g., EPI Suite) to predict environmental fate. Contradictions in existing data may arise from varying experimental conditions (e.g., pH, temperature), necessitating meta-analyses of peer-reviewed studies.

Q. Methodological: What strategies mitigate byproduct formation during this compound synthesis?

Byproducts like 2-methylimidazole derivatives often form due to incomplete nitration or over-reaction. Strategies include:

  • Stepwise temperature control : Maintaining 0°C during nitration reduces side reactions .
  • Protective group chemistry : Phthalimide protection of reactive amines minimizes undesired alkylation .
  • Spectroscopic monitoring : UV-Vis at 320 nm ensures reaction termination at optimal nitro group incorporation .

Q. Methodological: How can researchers validate the purity of this compound in synthetic batches?

Purity validation requires orthogonal methods:

HPLC-UV : Use C18 columns with acetonitrile-water gradients (e.g., 30:70 to 60:40) for baseline separation of impurities.

NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm structural integrity; absence of extraneous peaks at δ 2.5 ppm (methyl) and δ 8.1 ppm (nitro) indicates purity .

Mass spectrometry : ESI-MS in positive ion mode (m/z 128.1 [M+H]⁺) verifies molecular identity .

Q. Advanced: What are the implications of this compound’s photostability in formulation studies?

While direct data are limited, nitroimidazoles generally exhibit UV sensitivity. Accelerated stability studies under ICH Q1B guidelines (exposure to UV light at 320–400 nm) can quantify degradation products. Formulation strategies may include opaque packaging or antioxidants (e.g., ascorbic acid) to mitigate photolytic decomposition, ensuring shelf-life compliance .

Properties

IUPAC Name

2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061010
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-23-1, 88054-22-2, 100215-29-0
Record name 2-Methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole, 2-methyl-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a vessel made of acid-resistant stainless steel of 75 liters capacity, provided with a stirring device and a cooling jacket, a nitrated solution, obtained as in examples I or III, was placed and 6 kg of 2-methylimidazole were gradually introduced, while cooling and stirring, and then 20 liters of nitric acid of 1.40 density were introduced such that the temperature does not exceed 70°. The vessel was closed and connected by a valved conduit to an absorption device, provided with a cooled receiver. Sulphuric acid was gradually introduced until an increase of the temperature to 100° and the start of an intensive reaction was noted, this being associated with the eliminating of great quantities of nitric oxides. The addition of sulphuric acid was interrupted and the temperature maintained at 110°, by intensive cooling and periodic addition of condensates from the receiver, and to initially inhibit the reaction there is added in the first stage 1 liter of nitric acid of a density of 1.40. After stabilization of the reaction speed, a further uniform course of the reaction was maintained by gradual introduction of sulphuric acid to the use of a total amount of 20 liters, by simultaneously periodically filling up the nitrating vessel with the content of the receiver, when the reaction tended to become more violent. After the intensity of the reaction declined, which lasted about 1 hour, the cooling was interrupted and after five minutes the temperature gradually raised to about 140° and a fulfillment of the reaction at this temperature effected until the decline of the exothermic effect, at which time the solution was evaporated and condensed and the volatile components, which were liberated during this period, such as gases and vapors, have not been recycled to the reaction medium. After cooling of the reacted mixture, 1/4 of the volume of the solution was retained for treatment in the same way with the following charge and from the remaining quantity, after neutralization with ammonia, there were obtained 5.820 kg of 2-methyl-5-nitroimidazole corresponding to an output of about 64% of theoretical.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
20 L
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A method for the safe nitration of 2-methylimidazole with high output comprising nitrating the 2-methylimidazole with nitric acid and sulfuric acid as nitrating agents to produce 2-methyl-5-nitroimidazole, and controlling the reaction by adding as an inhibitor the reaction product itself or an excess of the concentrated nitric acid. The reaction can be carried out in stages with a reduced temperature in the first stage and an increased temperature in a subsequent stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

In a boiler of acid-resistant stainless steel of 800 liters capacity, provided with a stirring device, a cooling jacket and an efficient reflux condenser, 150 liters of nitric acid of 1.50 density preheated to about 85° was placed and stirred in order to maintain a constant temperature and a nitrated solution obtained as in example I was poured in dropwise and then 80 kg of 2-methylimidazole in 80 liters of concentrated sulphuric acid was added. The reacting solution was stirred until a clear diminishing of the exothermic effect was noted and the temperature was raised gradually, after 1 hour, to 110° and this temperature was maintained for 25 minutes. The reflux condenser was thereafter removed and the temperature increased to about 140° and was maintained at this level for 30-minutes, the volatile components being distilled off during that time and removed from the reacting medium. The reacted solution was cooled and divided, and 1/3 was left in the nitrator, and from the remaining 2/3 of this solution 2-methyl-5-nitroimidazole was isolated in known manner (by diluting with water and neutralizing with ammonia to pH about 6). 88 kg of product were obtained corresponding to about 77% of theoretical.
Quantity
150 L
Type
reactant
Reaction Step One
Quantity
80 kg
Type
reactant
Reaction Step Two
Quantity
80 L
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a nitrator made of acid-resistant stainless steel of 75 liters capacity, provided with a reflux condenser, a mixer and a thermometer as well as a cooling mantle, there were dissolved 8 kg of 2-methylimidazole into a solution already nitrated as in example IV, and then 24 liters of nitric acid of 1.40 density were added in such a manner, that the temperature was maintained at 70°. Thereafter sulphuric acid of 1.84 density was added such that, by simultaneous stirring and cooling, a constant temperature was maintained. After addition of 10 liters of sulphuric acid, the introduction was interrupted and after 10 minutes the sulphuric acid was gradually introduced until a total quantity of 24 liters was used. The reaction proceeded progressively more intensively and the flow of cooling water was correspondingly increased. A supplementary reservoir in the form of a tank with a conduit enabled the introduction of 10 liters of already reacted nitrated solution to the nitrator--a similar device was used in all reactions which have begun at a low temperature. During and after addition of the entire quantity of sulphuric acid, the solution was continually stirred and cooled for 15 minutes, and then, after a clear diminution of the reaction and diminishing of the exothermic effect, a slow increase of temperature, degree by degree in one minute, was allowed until a temperature of 110° has been reached. The mixture was maintained at this temperature for 15 minutes more. Then the reflux condenser was disengaged, while simultaneously leading the liberated vapors and gases directly to the absorption device, and the flow of the cooling water was terminated. The temperature of the reacting mixture raised by itself, reaching at the end a temperature of 138°. At this temperature the reaction was completed in 20 minutes, whereby the solution was condensed by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the cooling of the mixture was reinstituted. In the nitrator, 20% of the volume of the solution was retained for the treatment of the following charge, and from the remaining quantity there was obtained in known manner 8.700 kg of 2-methyl-5-nitroimidazole corresponding to 70% of theoretical.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-5-nitroimidazole
2-Methyl-5-nitroimidazole
2-Methyl-5-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.